(S)-Esmolol Acid is a chiral compound primarily recognized as a β-blocker, specifically used in medical settings for the management of tachycardia and hypertension. It is an enantiomer of esmolol, which is a selective beta-1 adrenergic antagonist. The compound is characterized by its rapid onset and short duration of action, making it particularly useful in acute clinical situations.
(S)-Esmolol Acid can be derived from various synthetic routes, including both chemical and chemo-enzymatic methods. These methods utilize starting materials such as epichlorohydrin and glycidol derivatives, which undergo several transformations to yield the final product.
(S)-Esmolol Acid falls under the category of pharmaceutical compounds, specifically classified as a beta-adrenergic blocker. It is utilized in the treatment of cardiovascular conditions due to its ability to inhibit cardiac stimulation.
The synthesis of (S)-Esmolol Acid involves multiple steps, often starting from (R)-epichlorohydrin. Recent approaches include:
The synthesis often employs high-performance liquid chromatography (HPLC) for purification and characterization, ensuring high yields and purity levels (up to 99.6% in some cases) . Reaction conditions such as temperature and solvent choice are critical in determining the efficiency and selectivity of the synthesis.
(S)-Esmolol Acid has a complex molecular structure characterized by the following features:
The structural data can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, which confirm the identity and purity of the synthesized compound .
(S)-Esmolol Acid participates in various chemical reactions:
The reaction conditions such as temperature, solvent choice, and catalyst type significantly influence the yield and enantiomeric purity of (S)-esmolol Acid.
(S)-Esmolol Acid functions primarily as a selective beta-1 adrenergic antagonist. Upon administration, it binds to beta-1 receptors in the heart, leading to:
Pharmacokinetic studies indicate that (S)-esmolol has a rapid onset of action within minutes and a short half-life, making it suitable for acute management scenarios .
Relevant analyses include HPLC for purity assessment and stability studies under various conditions.
(S)-Esmolol Acid is primarily utilized in clinical settings for:
Additionally, ongoing research explores its potential applications in other cardiovascular conditions due to its favorable pharmacological profile.
(S)-Esmolol Acid (systematic name: (S)-3-[4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl]propanoic acid; ASL-8123) is the primary hydrolytic metabolite of the ultrashort-acting β₁-adrenergic receptor blocker esmolol. Its molecular formula is C₁₅H₂₃NO₄ (molecular weight: 281.35 g/mol), differing from esmolol (C₁₆H₂₅NO₄) by the absence of the methyl ester group (–COOCH₃), replaced by a carboxylic acid (–COOH) [1] [4] [9]. The compound features:
Table 1: Molecular Properties of (S)-Esmolol Acid vs. Esmolol
Property | (S)-Esmolol Acid | Esmolol |
---|---|---|
Molecular Formula | C₁₅H₂₃NO₄ | C₁₆H₂₅NO₄ |
Molecular Weight | 281.35 g/mol | 295.38 g/mol |
Key Functional Group | Carboxylic acid | Methyl ester |
log P (Estimated) | -0.5 | 0.8 |
pKa | ~4.2 (carboxyl) | ~9.5 (amine) |
The structural transition from ester (esmolol) to carboxylic acid ((S)-Esmolol Acid) is critical for its dramatic reduction in β-blocking potency and elimination profile [6] [9].
(S)-Esmolol Acid forms via rapid enzymatic hydrolysis of esmolol’s methyl ester group, catalyzed by cytosolic esterases in erythrocytes (not plasma cholinesterases). This metabolism occurs within minutes of esmolol administration [1] [6] [9]:
Table 2: Pharmacodynamic and Metabolic Comparison
Parameter | (S)-Esmolol Acid | Esmolol |
---|---|---|
β₁-Blocking Potency | 1,600–1,900× weaker than esmolol | High (IC₅₀ ~0.15 µM) |
Metabolic Origin | Esterase hydrolysis of esmolol | N/A (parent drug) |
Elimination t₁/₂ | 3.7 hours | 9 minutes |
Primary Excretion | Renal (unchanged) | Hydrolysis (RBC esterases) |
The acid metabolite is renally excreted without further hepatic modification. Its prolonged half-life (vs. esmolol) is clinically negligible due to minimal receptor interaction [1] [4] [9].
(S)-Esmolol Acid’s significance emerged alongside esmolol’s development in the early 1980s, a response to limitations of conventional β-blockers:
The advent of esmolol (and its acid metabolite) represented a pharmacological milestone in critical care cardiology, enabling β-blockade in contexts like:
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8